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Compound of Interest

Compound Name: RTI-113

Cat. No.: B1149545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the abuse liability of RTI-113, a

phenyltropane analog and selective dopamine reuptake inhibitor (DRI), with established

psychostimulants: cocaine, methylphenidate, and d-amphetamine. The following analysis is

based on preclinical data from various in vivo and in vitro studies, focusing on receptor binding

affinities, pharmacokinetics, and behavioral effects in animal models predictive of abuse

potential in humans.

Executive Summary
RTI-113 demonstrates a pharmacological profile with similarities to cocaine, primarily acting as

a potent inhibitor of the dopamine transporter (DAT). This mechanism is strongly linked to the

reinforcing effects and abuse potential of psychostimulants. Preclinical evidence indicates that

RTI-113 has a high abuse liability, comparable to that of cocaine in some models. However, its

longer duration of action and potentially slower onset of subjective effects compared to cocaine

are characteristics that have been explored for their potential in developing agonist-based

therapies for cocaine dependence. In direct comparison, while cocaine and amphetamines

exhibit broad activity on monoamine transporters, RTI-113 shows higher selectivity for the

dopamine transporter. Methylphenidate also acts primarily as a dopamine and norepinephrine

reuptake inhibitor. The abuse liability of these compounds is closely related to their

pharmacokinetic and pharmacodynamic profiles, with faster-acting drugs that produce rapid

spikes in synaptic dopamine generally possessing higher reinforcing efficacy.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1149545?utm_src=pdf-interest
https://www.benchchem.com/product/b1149545?utm_src=pdf-body
https://www.benchchem.com/product/b1149545?utm_src=pdf-body
https://www.benchchem.com/product/b1149545?utm_src=pdf-body
https://www.benchchem.com/product/b1149545?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
The following tables summarize key quantitative data for RTI-113, cocaine, methylphenidate,

and d-amphetamine, facilitating a direct comparison of their pharmacological and behavioral

properties.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

Compound DAT (Dopamine) SERT (Serotonin)
NET
(Norepinephrine)

RTI-113 ~1.3 - 4.1 ~1890 - 1404 ~394 - 419

Cocaine ~200 - 700 ~200 - 700 ~200 - 700

Methylphenidate ~100 ~100,000 ~100

d-Amphetamine ~600 ~20,000 - 40,000 ~70 - 100

Table 2: Pharmacokinetic Properties

Compound
Tmax (Time to
Peak
Concentration)

Cmax (Peak
Concentration)

Half-life (t½)

RTI-113 Data not available Data not available Data not available

Cocaine
~0.5 - 2 hours

(oral/intranasal)

Varies with dose and

route
~1 hour

Methylphenidate

(Immediate Release)
~2 hours Varies with dose ~2 - 3 hours

d-Amphetamine

(Immediate Release)
~3 hours Varies with dose ~9 - 11 hours

Table 3: Behavioral Data from Preclinical Models of Abuse Liability (ED50, mg/kg)
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Compound
Self-Administration
(Rhesus Monkeys,
IV)

Conditioned Place
Preference (Rats,
IP)

Drug
Discrimination
(Rats, IP)

RTI-113
~0.01 - 0.056

(reduces cocaine SA)
Data not available

Substitutes for

cocaine

Cocaine ~0.01 - 0.1 ~5 - 20 ~2.3 - 3.5

Methylphenidate
Variable, can maintain

SA
~3 - 10

Substitutes for

cocaine/amphetamine

d-Amphetamine
Variable, can maintain

SA
~0.5 - 1.5

~0.2 - 0.3 (substitutes

for cocaine)

Note: ED50 values can vary significantly based on experimental conditions, species, and

strain. The data presented are representative values from the literature to illustrate relative

potencies.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These

protocols are fundamental to assessing the abuse liability of psychoactive compounds.

Self-Administration
The self-administration paradigm is a gold-standard behavioral assay for assessing the

reinforcing effects of a drug, which is a primary indicator of its abuse potential.

Subjects: Nonhuman primates (e.g., rhesus monkeys) or rats are typically used. Animals are

surgically implanted with an intravenous catheter for drug delivery.

Apparatus: Subjects are housed in operant conditioning chambers equipped with levers or

other response manipulanda.

Procedure:

Acquisition: Animals are trained to press a lever to receive an infusion of a known

reinforcer, such as cocaine. Responding is typically maintained on a fixed-ratio (FR) or
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progressive-ratio (PR) schedule of reinforcement.

Substitution: Once stable responding is established, the training drug is replaced with a

test compound (e.g., RTI-113) or saline (for extinction). The ability of the test compound to

maintain responding above saline levels indicates its reinforcing efficacy.

Dose-Response Determination: A range of doses of the test compound is evaluated to

determine the dose-dependent effects on self-administration. The ED50, or the dose that

produces 50% of the maximal response, can be calculated to compare the potency of

different drugs.[1][2][3]

Data Analysis: The primary dependent measure is the number of drug infusions earned per

session. Data are typically analyzed using analysis of variance (ANOVA) to compare

responding across different drugs and doses.

Conditioned Place Preference (CPP)
The CPP paradigm assesses the rewarding properties of a drug by pairing its effects with a

specific environment.

Subjects: Rodents (rats or mice) are the most common subjects for CPP studies.

Apparatus: A multi-compartment chamber is used, with distinct visual and tactile cues in

each compartment to make them easily distinguishable.

Procedure:

Pre-Conditioning (Habituation): Animals are allowed to freely explore all compartments of

the apparatus to determine any baseline preference for a particular side.

Conditioning: This phase consists of several sessions where the administration of the test

drug is paired with confinement to one of the compartments. On alternate sessions, the

animal receives a vehicle injection and is confined to the other compartment.

Post-Conditioning (Test): After the conditioning phase, the animal is placed back in the

apparatus with free access to all compartments in a drug-free state. The time spent in the

drug-paired compartment is measured.[4][5][6]
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Data Analysis: A significant increase in the time spent in the drug-paired compartment during

the test phase compared to the pre-conditioning phase indicates that the drug has rewarding

properties.

Drug Discrimination
The drug discrimination paradigm is used to assess the subjective effects of a drug and to

determine if a novel compound produces similar interoceptive cues as a known drug of abuse.

Subjects: A variety of species can be used, including rats, pigeons, and nonhuman primates.

Apparatus: Standard operant conditioning chambers with two response levers are used.

Procedure:

Training: Animals are trained to press one lever after receiving an injection of a specific

training drug (e.g., cocaine) and a different lever after receiving a vehicle (saline) injection.

Correct lever presses are reinforced, typically with food.

Substitution Tests: Once the animals have learned to reliably discriminate between the

drug and vehicle, they are tested with various doses of the training drug to generate a

dose-response curve. Subsequently, novel compounds (e.g., RTI-113) are administered to

see if they substitute for the training drug, meaning the animal presses the drug-

appropriate lever.[7][8][9]

Data Analysis: The primary dependent variable is the percentage of responses on the drug-

appropriate lever. Full substitution is generally considered to be 80% or more responding on

the drug-associated lever. The ED50 for substitution can be calculated to compare the

potency of different drugs in producing similar subjective effects.

Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant

to the analysis of stimulant abuse liability.
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Caption: Dopaminergic synapse and stimulant mechanisms.
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Caption: Self-administration experimental workflow.
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Caption: Conditioned place preference workflow.

Analysis of Abuse Liability
RTI-113
RTI-113 is a potent and selective dopamine reuptake inhibitor.[7] Its high affinity for the

dopamine transporter (DAT) is a key determinant of its abuse liability. In preclinical studies,

RTI-113 consistently demonstrates cocaine-like discriminative stimulus effects, indicating that it

produces similar subjective effects to cocaine.[8][9] Furthermore, RTI-113 maintains self-

administration behavior in nonhuman primates, a strong predictor of abuse potential.[2][10]

One of the distinguishing features of RTI-113 is its long duration of action, which is

approximately five times longer than that of cocaine.[9] This prolonged action has been a
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rationale for investigating its potential as a cocaine agonist therapy. However, the high DAT

occupancy required for its reinforcing effects (94-99% at doses maintaining maximum response

rates) underscores its significant abuse potential.[2] While equipotent to cocaine in its

reinforcing effects, it may maintain lower rates of responding, potentially due to its slower onset

of action compared to cocaine.[2]

Cocaine
Cocaine is a non-selective monoamine reuptake inhibitor, blocking the transporters for

dopamine, norepinephrine, and serotonin with similar potency. Its abuse liability is primarily

attributed to its potent inhibition of DAT in the brain's reward circuitry, leading to a rapid

increase in synaptic dopamine.[11] This rapid onset and short duration of action contribute to a

cycle of repeated administration to maintain the euphoric effects and avoid withdrawal. In

animal models, cocaine reliably induces self-administration, conditioned place preference, and

serves as a discriminative stimulus.[5][7][12]

Methylphenidate
Methylphenidate is a dopamine and norepinephrine reuptake inhibitor with a pharmacological

profile similar to cocaine. It is widely used for the treatment of Attention-Deficit/Hyperactivity

Disorder (ADHD). While effective therapeutically, its abuse potential is a significant concern.

Methylphenidate can maintain self-administration and produces cocaine-like discriminative

stimulus effects.[3][13] However, its abuse liability is generally considered to be lower than that

of cocaine and amphetamine, particularly with oral formulations which result in a slower rate of

dopamine transporter blockade compared to intravenous or intranasal routes of administration.

[4]

d-Amphetamine
Unlike RTI-113, cocaine, and methylphenidate, which primarily act as dopamine reuptake

inhibitors, d-amphetamine is a dopamine releaser. It is a substrate for the dopamine transporter

and, once inside the presynaptic terminal, it disrupts the vesicular storage of dopamine and

reverses the direction of the dopamine transporter, causing a robust efflux of dopamine into the

synapse.[8][11][14][15][16] This mechanism of action results in a more pronounced and

sustained increase in synaptic dopamine compared to reuptake inhibitors. d-Amphetamine has

a high abuse liability, readily maintaining self-administration and producing robust conditioned
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place preference.[17][18] It also fully substitutes for the discriminative stimulus effects of

cocaine.[7]

Conclusion
RTI-113 exhibits a high abuse liability that is comparable to cocaine, driven by its potent and

selective inhibition of the dopamine transporter. While its longer duration of action has been

considered a potentially favorable characteristic for agonist therapy development, its potent

reinforcing effects remain a significant hurdle. In comparison to cocaine and d-amphetamine,

RTI-113's selectivity for the dopamine transporter distinguishes its pharmacological profile.

Methylphenidate, while also a dopamine reuptake inhibitor, generally demonstrates a lower

abuse potential than cocaine and amphetamine, largely influenced by its formulation and route

of administration. The abuse liability of all these stimulants is intricately linked to their ability to

elevate synaptic dopamine levels in the brain's reward pathways. The rate of this increase and

the duration of the effect are critical factors in determining their reinforcing efficacy and,

consequently, their potential for abuse. Further research is necessary to fully elucidate the

therapeutic potential of long-acting dopamine reuptake inhibitors like RTI-113 while mitigating

their inherent abuse liability.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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